molecular formula C23H26F4O B15160921 1-[2,3-Difluoro-4-(4-propylcyclohexyl)phenyl]-4-ethoxy-2,3-difluorobenzene CAS No. 653591-51-6

1-[2,3-Difluoro-4-(4-propylcyclohexyl)phenyl]-4-ethoxy-2,3-difluorobenzene

Cat. No.: B15160921
CAS No.: 653591-51-6
M. Wt: 394.4 g/mol
InChI Key: WBMYWPFMRMQYMC-UHFFFAOYSA-N
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Description

1-[2,3-Difluoro-4-(4-propylcyclohexyl)phenyl]-4-ethoxy-2,3-difluorobenzene is a fluorinated liquid-crystal monomer. This compound is characterized by its unique structure, which includes multiple fluorine atoms and a propylcyclohexyl group. It is commonly used in the production of liquid crystal displays (LCDs) due to its excellent electro-optical properties .

Preparation Methods

The synthesis of 1-[2,3-Difluoro-4-(4-propylcyclohexyl)phenyl]-4-ethoxy-2,3-difluorobenzene involves several steps:

Chemical Reactions Analysis

1-[2,3-Difluoro-4-(4-propylcyclohexyl)phenyl]-4-ethoxy-2,3-difluorobenzene undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.

    Common Reagents and Conditions: Typical reagents include halogenating agents, acids, and bases under controlled temperature and pressure conditions.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used

Scientific Research Applications

1-[2,3-Difluoro-4-(4-propylcyclohexyl)phenyl]-4-ethoxy-2,3-difluorobenzene has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2,3-Difluoro-4-(4-propylcyclohexyl)phenyl]-4-ethoxy-2,3-difluorobenzene involves its interaction with specific molecular targets and pathways:

Properties

CAS No.

653591-51-6

Molecular Formula

C23H26F4O

Molecular Weight

394.4 g/mol

IUPAC Name

1-[2,3-difluoro-4-(4-propylcyclohexyl)phenyl]-4-ethoxy-2,3-difluorobenzene

InChI

InChI=1S/C23H26F4O/c1-3-5-14-6-8-15(9-7-14)16-10-11-17(21(25)20(16)24)18-12-13-19(28-4-2)23(27)22(18)26/h10-15H,3-9H2,1-2H3

InChI Key

WBMYWPFMRMQYMC-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(CC1)C2=C(C(=C(C=C2)C3=C(C(=C(C=C3)OCC)F)F)F)F

Origin of Product

United States

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